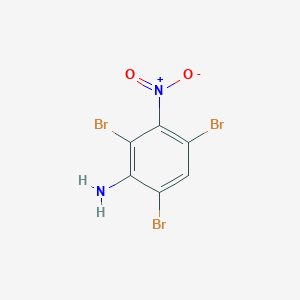

2,4,6-Tribromo-3-nitroaniline

Description

BenchChem offers high-quality 2,4,6-Tribromo-3-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tribromo-3-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKZWLNXOMHHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478333 | |

| Record name | 2,4,6-Tribromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62406-72-8 | |

| Record name | 2,4,6-Tribromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Imperative of Spectroscopic Precision in Drug Development

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4,6-Tribromo-3-nitroaniline

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of chemical entities is paramount. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for determining molecular structure in solution. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of 2,4,6-Tribromo-3-nitroaniline, a highly substituted aromatic compound. Our objective is not merely to present data, but to delve into the causal relationships between molecular architecture and spectral output, offering field-proven insights for professionals in the pharmaceutical and chemical research sectors.

Molecular Structure and Symmetry: The Foundation of Spectral Prediction

The predictive power of NMR spectroscopy begins with a thorough analysis of the molecule's structure and inherent symmetry. The 2,4,6-Tribromo-3-nitroaniline molecule presents a fascinating case of a heavily substituted benzene ring, which dictates the number and nature of observable NMR signals.

-

Structure: The molecule consists of an aniline core, substituted with three bromine atoms at positions 2, 4, and 6, and a nitro group at position 3.

-

Symmetry Analysis: The substitution pattern C₆HBr₃NO₂NH₂ removes all planes of symmetry. Consequently, every carbon atom in the benzene ring is chemically unique. Similarly, the sole remaining aromatic proton (at C-5) and the two protons of the amino group (-NH₂) represent distinct chemical environments.

This lack of symmetry is the first critical insight: we anticipate six unique signals in the ¹³C NMR spectrum and two primary signals in the ¹H NMR spectrum (one for the aromatic region and one for the amine protons).

Caption: Molecular Structure of 2,4,6-Tribromo-3-nitroaniline.

¹H NMR Spectral Analysis: Decoding Proton Environments

The ¹H NMR spectrum provides a direct map of the proton environments within a molecule. For 2,4,6-Tribromo-3-nitroaniline, the spectrum is deceptively simple, yet rich with information derived from the powerful electronic effects of its substituents.

Causality of Chemical Shifts in Substituted Aromatics

Proton chemical shifts in aromatic systems are governed by the electron density around them.[1][2]

-

Electron-Donating Groups (EDG): The amino (-NH₂) group is a strong EDG, increasing electron density at the ortho and para positions, causing an upfield shift (shielding) of protons at these locations.

-

Electron-Withdrawing Groups (EWG): The nitro (-NO₂) group is a potent EWG, drastically reducing electron density, particularly at the ortho and para positions. This deshielding effect results in a significant downfield chemical shift. Bromine atoms (-Br) are also EWGs through induction, contributing to a downfield shift.

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic H-5 | ~8.0 - 8.5 | Singlet (s) | 1H | This proton is flanked by two bromine atoms and is meta to the strongly withdrawing nitro group. These combined deshielding effects result in a significant downfield shift. It appears as a singlet due to the absence of adjacent protons for coupling. |

| Amine -NH₂ | Variable (4.5 - 6.0) | Singlet (s), broad | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3] In a non-polar solvent like CDCl₃, it may appear further upfield, while in a hydrogen-bond accepting solvent like DMSO-d₆, it will be further downfield and broader. |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom. As established, all six aromatic carbons of 2,4,6-Tribromo-3-nitroaniline are unique and will produce six distinct signals. Aromatic carbons typically resonate in the 120-170 ppm range.[4][5]

Influence of Substituents on Carbon Chemical Shifts

The electronic effects of the substituents directly impact the chemical shifts of the carbons to which they are attached (ipso-carbons) and adjacent carbons.

-

-NH₂ Group: This EDG shields the ipso-carbon (C-1), shifting it upfield.

-

-NO₂ Group: This strong EWG significantly deshields the ipso-carbon (C-3), shifting it far downfield.[6]

-

-Br Atoms: Halogens have a more complex effect. While electronegative, their primary impact is to shift the ipso-carbons (C-2, C-4, C-6) downfield, though typically not as dramatically as a nitro group.

Predicted ¹³C NMR Spectrum

| Carbon Assignment | Predicted δ (ppm) Range | Rationale |

| C-1 (-NH₂) | 140 - 150 | Attached to the electron-donating amino group, but also adjacent to two bromine-substituted carbons, leading to a complex net effect, but generally downfield due to the overall electron-poor nature of the ring. |

| C-3 (-NO₂) | 145 - 155 | The ipso-carbon of the strongly electron-withdrawing nitro group will be significantly deshielded and shifted downfield. |

| C-5 (-H) | 125 - 135 | This is the only carbon bonded to a hydrogen. Its chemical shift is influenced by all surrounding groups. |

| C-2, C-4, C-6 (-Br) | 105 - 120 | Carbons attached to bromine are typically found in this region. While distinct due to their unique positions relative to the -NH₂ and -NO₂ groups, they will likely resonate in a similar range. |

Experimental Protocol: A Self-Validating System for High-Quality Data

The integrity of NMR data is inextricably linked to the quality of the sample preparation and data acquisition.[7] The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducible, high-resolution spectra.

Step 1: Sample Preparation

-

Solvent Selection: Due to the polar nature and crystallinity of many substituted anilines, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Deuterated chloroform (CDCl₃) can also be used if solubility is sufficient. The choice of solvent can influence chemical shifts, particularly for labile protons like those of the -NH₂ group.[8]

-

Purity and Drying: Ensure the 2,4,6-Tribromo-3-nitroaniline sample is of high purity and thoroughly dry. Water is a common impurity and its signal can obscure parts of the spectrum.

-

Concentration:

-

Filtration: After dissolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that could degrade the magnetic field homogeneity, leading to poor spectral resolution.

Step 2: NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to ensure full relaxation of all carbons, including quaternary carbons.[11]

-

Workflow and Data Interpretation Logic

The process from sample to final structure confirmation follows a logical and systematic workflow. This ensures that all variables are controlled and the resulting data is robust and defensible.

Caption: Experimental Workflow for NMR-based Structural Elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of 2,4,6-Tribromo-3-nitroaniline serve as an excellent case study in the structural elucidation of complex aromatic molecules. By understanding the fundamental principles of chemical shifts and the electronic influence of various substituents, researchers can confidently predict and interpret the resulting spectra. The presented protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality, reliable data, which is the cornerstone of successful research and development in the chemical and pharmaceutical sciences.

References

- Brainly. (2020). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product.

- ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...

- The Royal Society of Chemistry. (2016). Supporting Information for Green Process Development for the Preparation of 2, 6-Dibromo-4- nitroaniline.

- ChemicalBook. 2,4,6-Tribromoaniline(147-82-0) ¹³C NMR spectrum.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Journal of the American Chemical Society. The Absorption Spectra of Some Para Substituted Aniline Derivatives.

- PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives.

- University of Colorado Boulder. Aromatics - Organic Chemistry.

- University of Bristol. NMR Sample Preparation.

- Bruker. NMR Sample Preparation.

- Royal Society Publishing. Vibrational band intensities in substituted anilines.

- Biosynth. 2,4,6-Tribromo-3-nitroaniline | 62406-72-8.

- ResearchGate. NMR Spectroscopy of Aromatic Compounds.

- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.

- University of Calgary. Ch 13 - Aromatic H.

- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.

- YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.

- PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities.

- ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.

- Chegg.com. (2020). Solved NMR for 2,4,6-Tribromoaniline need help analyzing the.

- MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?

- Thieme Connect. A Practical Procedure for Regioselective Bromination of Anilines.

- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- ChemicalBook. 3-Nitroaniline(99-09-2) ¹³C NMR spectrum.

- Quora. (2024). How you will get 2,4,6-tribromoaniline from benzene?

- Google Patents. CN113755866A - Preparation method of 2, 4, 6-tribromoaniline.

- Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation.

- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- Oregon State University. ¹³C NMR Chemical Shift.

- Wiley Online Library. (2007). Supporting Information.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- NIH. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

- Chegg.com. (2020). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FTIR Analysis of 2,4,6-Tribromo-3-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the functional groups present in 2,4,6-Tribromo-3-nitroaniline using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational spectra, correlates them with the molecular structure, and offers a detailed, field-proven protocol for obtaining high-quality spectral data. The causality behind experimental choices and the influence of the heavy substitution on the aromatic ring are discussed in detail to ensure a thorough understanding of the spectral features.

Introduction: The Role of FTIR in Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, such as stretching and bending, are unique to the types of bonds and functional groups present.[1] Consequently, the resulting FTIR spectrum serves as a molecular "fingerprint," providing invaluable information about the structure and composition of a sample.

For a complex molecule like 2,4,6-Tribromo-3-nitroaniline, FTIR spectroscopy is an essential tool for confirming its identity and purity. The presence and electronic environment of the primary amine (-NH₂), the nitro group (-NO₂), and the carbon-bromine (C-Br) bonds, all attached to an aromatic ring, can be unequivocally identified through their characteristic absorption bands.

Molecular Structure and Expected Vibrational Modes

The structure of 2,4,6-Tribromo-3-nitroaniline is characterized by a benzene ring heavily substituted with both electron-donating (amino) and strongly electron-withdrawing (nitro and bromo) groups. This extensive substitution significantly influences the electronic distribution within the molecule, which in turn affects the force constants of the chemical bonds and, consequently, their vibrational frequencies.[2] The inclusion of substituent groups in aniline leads to a variation of charge distribution in the molecule, which greatly affects the structural and vibrational parameters.

The primary functional groups of interest for FTIR analysis are:

-

Primary Aromatic Amine (-NH₂)

-

Aromatic Nitro Group (-NO₂)

-

Carbon-Bromine Bonds (C-Br)

-

Substituted Aromatic Ring

The logical relationship between the molecular structure and its key vibrational modes is illustrated in the diagram below.

Caption: Key functional groups of 2,4,6-Tribromo-3-nitroaniline and their corresponding vibrational modes.

Detailed Spectral Analysis

The FTIR spectrum of 2,4,6-Tribromo-3-nitroaniline can be systematically interpreted by examining the characteristic absorption regions for each functional group. The heavy substitution with electron-withdrawing groups is expected to have a noticeable effect on the positions of these bands.

Amine Group Vibrations

-

N-H Stretching: Primary amines (R-NH₂) typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3] For 2,4,6-Tribromo-3-nitroaniline, these characteristic N-H stretching vibrations are observed in the region of 3413-3284 cm⁻¹. The presence of two bands confirms the primary nature of the amine group. The positions of these bands are influenced by both electronic effects and potential intermolecular hydrogen bonding in the solid state. Ortho-substitution can also lead to intramolecular hydrogen bonding, affecting the N-H stretching frequencies.[4][5]

-

N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amino group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[3] This band can sometimes overlap with the aromatic C=C stretching vibrations.

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ range.[6] The significant electron-withdrawing character of the three bromine atoms and the nitro group is expected to influence the C-N bond order, and thus the position of this absorption.

Nitro Group Vibrations

The nitro group is characterized by two strong and easily identifiable stretching vibrations due to the resonance between the two N-O bonds.

-

Asymmetric N-O Stretching: For aromatic nitro compounds, a strong absorption band corresponding to the asymmetric N-O stretch is expected between 1550-1475 cm⁻¹.[7] In the case of 2,4,6-Tribromo-3-nitroaniline, this band is reported around 1539 cm⁻¹. This is a key diagnostic peak for the presence of the nitro group.

-

Symmetric N-O Stretching: A second strong band, corresponding to the symmetric N-O stretch, is typically found in the 1360-1290 cm⁻¹ region for aromatic nitro compounds.[7] The combination of these two intense "eye teeth" peaks is a definitive indicator of a nitro functional group.[8]

Aromatic Ring and C-Br Vibrations

-

Aromatic C-H Stretching: The stretching vibration of the C-H bond on the aromatic ring typically occurs just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[1] Since 2,4,6-Tribromo-3-nitroaniline has only one aromatic proton, this peak may be of weak intensity.

-

Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene ring usually result in a series of bands of variable intensity in the 1600-1400 cm⁻¹ region.[1]

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending of the aromatic C-H bond gives rise to strong absorptions in the 900-675 cm⁻¹ range. The position of these bands is highly characteristic of the substitution pattern on the benzene ring.[1][9] For a pentasubstituted ring with a single isolated hydrogen atom, a medium to strong band is expected in the 900-860 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 690-515 cm⁻¹.[10] Due to the presence of three C-Br bonds, one or more strong to medium bands can be anticipated in this lower wavenumber region.

Summary of Expected FTIR Absorptions

The following table summarizes the expected characteristic vibrational frequencies for 2,4,6-Tribromo-3-nitroaniline.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3413 - 3284 | Medium |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium | |

| C-N Stretching | 1335 - 1250 | Medium-Strong | |

| Aromatic Nitro Group | N-O Asymmetric Stretch | ~1539 | Strong |

| N-O Symmetric Stretch | 1360 - 1290 | Strong | |

| Aromatic Ring | C-H Stretching | 3100 - 3000 | Weak |

| C=C In-Ring Stretching | 1600 - 1400 | Medium-Weak | |

| C-H Out-of-Plane Bending | 900 - 860 | Medium-Strong | |

| Carbon-Bromine | C-Br Stretching | 690 - 515 | Medium-Strong |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To obtain a reliable FTIR spectrum of 2,4,6-Tribromo-3-nitroaniline, which is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique. Attenuated Total Reflectance (ATR) is also an excellent, and often simpler, alternative.

KBr Pellet Method: A Self-Validating Protocol

This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

2,4,6-Tribromo-3-nitroaniline sample

-

FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Workflow Diagram:

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Procedure:

-

Preparation of the Matrix: In an agate mortar, grind approximately 100-200 mg of dry FTIR-grade KBr to a very fine powder. This minimizes scattering of the infrared radiation.

-

Sample Addition: Add 1-2 mg of the 2,4,6-Tribromo-3-nitroaniline sample to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.[11]

-

Homogenization: Gently but thoroughly mix and grind the sample and KBr together with the pestle until the mixture is homogeneous. This step is critical for obtaining a high-quality spectrum.

-

Pellet Pressing: Transfer a portion of the mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes. The resulting pellet should be thin and transparent. Opacity or cloudiness indicates insufficient grinding, moisture contamination, or an incorrect sample concentration.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Analysis: Carefully place the KBr pellet into the sample holder and acquire the FTIR spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a simpler and faster alternative that requires minimal sample preparation.[2]

Step-by-Step Procedure:

-

Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered 2,4,6-Tribromo-3-nitroaniline sample directly onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Sample Analysis: Acquire the FTIR spectrum.

-

Cleaning: After analysis, retract the pressure clamp, and carefully clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Conclusion: A Powerful Tool for Structural Elucidation

FTIR spectroscopy provides a definitive and non-destructive method for the functional group analysis of 2,4,6-Tribromo-3-nitroaniline. By carefully interpreting the characteristic absorption bands of the primary amine, nitro group, C-Br bonds, and the substituted aromatic ring, researchers can confidently confirm the molecular structure of this compound. The combination of strong electron-withdrawing groups creates a unique spectral fingerprint that is highly informative. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental for applications in pharmaceutical development, quality control, and chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of California, Los Angeles - Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

- Krueger, P. J. (1962). THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Canadian Journal of Chemistry, 40(12), 2300-2309.

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

University of Colorado Boulder - Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

University of Colorado Boulder - Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 14-19.

-

LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6-Tribromo-3-nitroaniline: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromo-3-nitroaniline is a highly substituted aromatic compound featuring a unique combination of functional groups that impart a rich and complex chemical reactivity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its reactivity, offering valuable insights for its potential application in organic synthesis, medicinal chemistry, and materials science. While specific literature on this exact molecule is limited, this document leverages data from its constituent functional groups and structurally similar compounds to present a scientifically grounded technical profile.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 2,4,6-Tribromo-3-nitroaniline

| Property | Value |

| Molecular Formula | C₆H₃Br₃N₂O₂ |

| Molecular Weight | 374.81 g/mol [1][2] |

| CAS Number | 62406-72-8[1] |

| Melting Point | 95-97 °C[1] |

| Boiling Point | 319.3 °C at 760 mmHg[1] |

| Density | 2.464 g/cm³[1] |

Spectroscopic Characterization

The structural elucidation of 2,4,6-Tribromo-3-nitroaniline is confirmed through various spectroscopic techniques.[1]

-

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence for the key functional groups.[1] Characteristic N-H stretching vibrations for the primary amino group are observed in the region of 3413-3284 cm⁻¹.[1] The presence of the nitro group is confirmed by a strong asymmetric stretching band around 1539 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for revealing the electronic environment of the protons on the aromatic ring and the amino group.[1] Due to the substitution pattern, the single aromatic proton is expected to appear as a singlet.[1] In one study, the aromatic proton signal was observed at 7.497 ppm, with the amino protons resonating at 4.560 ppm.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] The fragmentation pattern would likely show the sequential loss of bromine atoms, a characteristic feature for polybrominated compounds, further corroborating the structure.[1]

Table 2: Summary of Spectroscopic Data

| Spectroscopic Technique | Key Features and Observations |

| FTIR | N-H stretch: 3413-3284 cm⁻¹ (primary amine)NO₂ asymmetric stretch: ~1539 cm⁻¹ (nitro group)[1] |

| ¹H NMR | Aromatic H: ~7.497 ppm (singlet)NH₂: ~4.560 ppm (broad singlet)[1] |

| Mass Spec | Molecular Ion Peak: Consistent with C₆H₃Br₃N₂O₂Fragmentation: Sequential loss of Br atoms[1] |

Synthesis of 2,4,6-Tribromo-3-nitroaniline

The primary and most logical synthetic route to 2,4,6-Tribromo-3-nitroaniline is through the direct electrophilic bromination of 3-nitroaniline.[1] The powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating and meta-directing effect of the nitro group, guiding the three bromine atoms to the 2, 4, and 6 positions.[1]

Caption: Proposed synthesis of 2,4,6-Tribromo-3-nitroaniline.

Experimental Protocol: A Plausible Approach

Materials:

-

3-Nitroaniline

-

Bromine or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium bisulfite solution

-

Ice

Procedure:

-

Dissolution: Dissolve 3-nitroaniline in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask should be placed in an ice bath to maintain a low temperature.

-

Brominating Agent Preparation: In a separate beaker, dissolve the brominating agent (3 equivalents) in glacial acetic acid.

-

Reaction: Slowly add the brominating agent solution to the stirred solution of 3-nitroaniline over a period of time, ensuring the temperature of the reaction mixture does not rise significantly.

-

Quenching: After the addition is complete, allow the reaction to stir for an additional period at room temperature to ensure completion. The reaction can then be quenched by pouring it over a mixture of ice and a sodium bisulfite solution to neutralize any excess bromine.

-

Isolation: The precipitated solid product can be collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,4,6-Tribromo-3-nitroaniline.

Causality behind Experimental Choices:

-

Acidic Medium: The use of an acidic medium like glacial acetic acid protonates the amino group to a small extent, which can modulate its high reactivity and prevent unwanted side reactions.

-

Low Temperature: The bromination of anilines is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of over-brominated or oxidized byproducts.

-

Stoichiometry: The use of at least three equivalents of the brominating agent is necessary to achieve tribromination.

Chemical Reactivity and Potential for Further Functionalization

The reactivity of 2,4,6-Tribromo-3-nitroaniline is dictated by the interplay of its three distinct functional groups: the amino group (-NH₂), the nitro group (-NO₂), and the bromine atoms (-Br).

Caption: Key reactive sites on 2,4,6-Tribromo-3-nitroaniline.

Reactivity of the Aromatic Ring

The aromatic ring of 2,4,6-Tribromo-3-nitroaniline is heavily influenced by its substituents. The amino group is a strong activating group, while the nitro group and bromine atoms are deactivating groups. The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards further electrophilic substitution.[1] Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group.[4]

Reactions Involving the Functional Groups

-

Amino Group: The primary amino group can be readily diazotized using nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions. The amino group can also undergo acylation to form amides.

-

Bromo Atoms: The bromine atoms are susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures.[1]

-

Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up further possibilities for functionalization, such as the formation of a diamine, which can be a precursor to various heterocyclic compounds.

Potential Applications in Drug Development and Materials Science

While specific applications of 2,4,6-Tribromo-3-nitroaniline are not extensively documented, its structural motifs are present in a variety of bioactive molecules and functional materials.

-

Pharmaceuticals and Agrochemicals: Substituted bromoanilines are foundational precursors for a wide array of bioactive molecules, including fungicides, herbicides, and various therapeutic agents.[1] The presence of bromine can enhance the biological activity and metabolic stability of the final products.[1] The unique substitution pattern of 2,4,6-Tribromo-3-nitroaniline makes it an interesting scaffold for the synthesis of novel drug candidates.

-

Materials Science: Halogenated nitroanilines are key intermediates for dyes and pigments.[1] The specific arrangement of the amino, nitro, and halogen groups on the aniline ring dictates the final color and properties of the dye.[1] Furthermore, such compounds can be employed in the synthesis of specialty polymers where the bromine substituent can influence properties like flame retardancy.[1]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Potential Hazards (based on analogous compounds):

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.[5]

Conclusion

2,4,6-Tribromo-3-nitroaniline is a fascinating molecule with a rich chemical landscape defined by its unique combination of functional groups. While direct research on this compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and a thorough analysis of its reactivity based on established chemical principles and data from analogous compounds. Its potential as a versatile building block in the synthesis of complex organic molecules for applications in drug discovery and materials science is significant. Researchers and scientists are encouraged to explore the synthetic utility of this compound, always adhering to strict safety protocols.

References

-

2,4,6-Tribromoaniline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

-

Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved January 26, 2026, from [Link]

-

Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer | Request PDF - ResearchGate. (2025-08-10). Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF 2 4 6 TRIBROMOANILINE - YouTube. (2022-04-24). Retrieved January 26, 2026, from [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,4,6-Tribromo-3-nitroaniline (CAS Number 62406-72-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4,6-Tribromo-3-nitroaniline, a halogenated nitroaromatic compound with significant potential in synthetic chemistry. This document moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, reactivity, and applications, with a particular focus on its utility as a versatile building block in the design and discovery of novel bioactive molecules.

Introduction: The Strategic Importance of Polysubstituted Anilines in Chemical Synthesis

Polysubstituted anilines are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. The strategic placement of various functional groups on the aniline scaffold allows for a diverse range of chemical transformations, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 2,4,6-Tribromo-3-nitroaniline (CAS 62406-72-8) is a prime example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to generate a library of novel compounds.

The presence of three bromine atoms and a nitro group on the aniline ring imparts distinct electronic and steric properties to the molecule. The bromine atoms serve as versatile handles for cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key functional group for further derivatization. This inherent reactivity makes 2,4,6-Tribromo-3-nitroaniline a subject of interest for chemists seeking to explore new chemical space in the pursuit of innovative molecular designs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. The key properties of 2,4,6-Tribromo-3-nitroaniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 62406-72-8 | [1] |

| Molecular Formula | C₆H₃Br₃N₂O₂ | [2] |

| Molecular Weight | 374.81 g/mol | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 95-97 °C | [3] |

| Boiling Point | 319.3 °C at 760 mmHg | [3] |

| Density | 2.464 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

The structural integrity of 2,4,6-Tribromo-3-nitroaniline is confirmed through various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-Br stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms, confirming the molecular weight and elemental composition of the compound.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 2,4,6-Tribromo-3-nitroaniline typically involves the bromination of 3-nitroaniline. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the strongly activating amino group directs the incoming bromine atoms to the ortho and para positions.

Typical Synthetic Protocol: Bromination of 3-Nitroaniline

This protocol outlines a general procedure for the synthesis of 2,4,6-Tribromo-3-nitroaniline.

Materials:

-

3-Nitroaniline

-

Glacial Acetic Acid

-

Bromine

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 3-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a stir bar.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4,6-Tribromo-3-nitroaniline.

Causality in Experimental Choices:

-

Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution reaction.

-

Ice Bath: The bromination reaction is exothermic, and cooling is necessary to control the reaction rate and prevent the formation of byproducts.

-

Dropwise Addition of Bromine: Slow addition of the brominating agent ensures better control over the reaction and minimizes the risk of runaway reactions.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 2,4,6-Tribromo-3-nitroaniline.

Reactivity and Potential for Derivatization:

The true value of 2,4,6-Tribromo-3-nitroaniline lies in its potential for further chemical transformations. The presence of multiple reactive sites allows for a variety of derivatization strategies.

-

Suzuki and other Cross-Coupling Reactions: The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one or more bromine atoms by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Diagram of Potential Derivatization Pathways:

Caption: Potential derivatization pathways for 2,4,6-Tribromo-3-nitroaniline.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity of 2,4,6-Tribromo-3-nitroaniline is not extensively documented, its utility as a synthetic intermediate in the preparation of bioactive molecules is of significant interest to drug development professionals. Halogenated anilines are known precursors to a variety of pharmacologically active compounds.

For instance, the related compound, 2,4,6-tribromoaniline, has been investigated for its antimicrobial properties.[3] This suggests that the tribromoaniline scaffold could be a valuable starting point for the development of new anti-infective agents. The introduction of a nitro group, as in 2,4,6-Tribromo-3-nitroaniline, further expands the possibilities for chemical modification and the exploration of structure-activity relationships.

The strategic functionalization of the 2,4,6-Tribromo-3-nitroaniline core can lead to the synthesis of novel heterocyclic compounds, which are a rich source of drug candidates. The ability to selectively manipulate the bromine and nitro groups allows for the controlled construction of complex molecular frameworks with the potential for diverse biological activities.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Suppliers

2,4,6-Tribromo-3-nitroaniline is available from various chemical suppliers. Researchers should ensure they are sourcing high-purity material for their studies. Some potential suppliers include:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

2,4,6-Tribromo-3-nitroaniline represents a highly functionalized and versatile building block for organic synthesis. Its unique combination of reactive sites provides chemists with a powerful tool for the construction of novel and complex molecules. For researchers in drug discovery and development, this compound offers an attractive starting point for the synthesis of new chemical entities with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the advancement of chemical and pharmaceutical sciences.

References

-

Oakwood Products, Inc. (n.d.). Oakwood Products, Inc. Retrieved from [Link]

-

GLR Innovations. (n.d.). GLR Innovations. Retrieved from [Link]

- Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts, 11(5), e579-e584.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. CN110184620A - A method of synthesis 2,4,6- tribromaniline - Google Patents [patents.google.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Solubility Profile of 2,4,6-Tribromo-3-nitroaniline in Organic Solvents

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application.[1] 2,4,6-Tribromo-3-nitroaniline, a halogenated nitroaniline derivative, presents a unique molecular architecture that makes its solubility profile a critical parameter for researchers in organic synthesis and drug development.[2] The strategic placement of three bromine atoms and a nitro group on the aniline ring significantly influences its reactivity and intermolecular interactions, thereby dictating its behavior in various solvent systems.[2]

This technical guide provides a comprehensive framework for characterizing the solubility of 2,4,6-Tribromo-3-nitroaniline. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the thermodynamic models applicable for data analysis. This document is intended to be a practical resource for scientists, enabling them to generate and interpret the solubility data essential for applications ranging from reaction optimization to formulation development.

Molecular Structure and Physicochemical Properties

2,4,6-Tribromo-3-nitroaniline (CAS No: 62406-72-8) is a crystalline solid with the molecular formula C₆H₃Br₃N₂O₂ and a molecular weight of 374.81 g/mol .[2]

| Property | Value |

| Molecular Formula | C₆H₃Br₃N₂O₂ |

| Molecular Weight | 374.81 g/mol [2] |

| Melting Point | 95-97 °C[2] |

| Appearance | Beige to grey crystalline solid[3] |

The molecule's structure is characterized by a high degree of substitution on the benzene ring. The three bulky bromine atoms and the electron-withdrawing nitro group create a sterically hindered and electron-deficient aromatic system. The primary amino group, while typically a hydrogen bond donor, may have its basicity attenuated by the inductive effects of the surrounding substituents. These structural features are the primary determinants of its solubility behavior.

Theoretical Considerations for Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility.[4] The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2,4,6-Tribromo-3-nitroaniline, the following factors are key:

-

Polarity: The presence of the nitro (-NO₂) and amino (-NH₂) groups introduces polarity to the molecule. However, the three bromine atoms and the benzene ring contribute significantly to its nonpolar character. This duality suggests that the compound will exhibit preferential solubility in solvents of intermediate polarity.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be more effective at solvating 2,4,6-Tribromo-3-nitroaniline than non-polar, aprotic solvents.

-

Crystal Lattice Energy: As a crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together. The melting point of 95-97 °C suggests a moderately stable crystal lattice. Solvents that can effectively interact with the solute molecules and disrupt this lattice will exhibit higher solvating power.

Qualitative Solubility Profile

While specific quantitative data is not widely published, qualitative assessments indicate that 2,4,6-Tribromo-3-nitroaniline is sparingly soluble in water but demonstrates solubility in several organic solvents.[5][6]

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar (e.g., Hexane, Toluene) | Low | Insufficient polarity to overcome the solute's crystal lattice energy and interact with its polar functional groups. |

| Polar Aprotic (e.g., Acetone, Dichloromethane) | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitro group and the aromatic ring. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the amino and nitro groups, facilitating dissolution.[5][7][8] |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the equilibrium solubility of 2,4,6-Tribromo-3-nitroaniline in various organic solvents using the isothermal shake-flask method, a gold standard for thermodynamic solubility measurements.[9]

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4,6-Tribromo-3-nitroaniline to several screw-capped vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K).

-

Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Prepare a calibration curve using standard solutions of 2,4,6-Tribromo-3-nitroaniline of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor.

-

Data Analysis and Thermodynamic Modeling

The experimental solubility data can be further analyzed to understand the thermodynamics of the dissolution process.

Thermodynamic Relationships

The relationship between solubility and temperature can be described by the van't Hoff equation.[10] This allows for the calculation of the apparent thermodynamic parameters of dissolution, including the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.[10]

Caption: Thermodynamic Analysis of Solubility Data.

A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. The sign of ΔG° reveals the spontaneity of the dissolution process.

Safety and Handling

2,4,6-Tribromo-3-nitroaniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11] It may also cause damage to organs through prolonged or repeated exposure.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13] Minimize dust generation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]

Conclusion

References

- 2,4,6-Tribromoaniline 147-82-0 wiki. (n.d.).

- Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. (2023). IJCRT.org.

- CAS 147-82-0: 2,4,6-Tribromoaniline | CymitQuimica. (n.d.).

- 2,4,6-Tribromoaniline CAS#: 147-82-0. (n.d.). ChemicalBook.

- A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline. (n.d.). Benchchem.

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 2,4,6-Tribromo-3-nitroaniline | 62406-72-8. (n.d.). Benchchem.

- 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986. (n.d.). PubChem.

- 2,4,6-Tribromoaniline. (n.d.). In Wikipedia.

- 2,4,6-Tribromoaniline | 147-82-0. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Solubility of Organic Compounds. (2023).

- 2,4,6-Tribromo-3-nitroaniline | 62406-72-8. (2022). ChemicalBook.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021).

- Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. (n.d.). Cole-Parmer.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.

- 2,4,6-Tribromoaniline - Safety Data Sheet. (2025). ChemicalBook.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts.

- 4 - SAFETY DATA SHEET. (2025).

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4,6-Tribromo-3-nitroaniline | 62406-72-8 | Benchchem [benchchem.com]

- 3. 2,4,6-Tribromoaniline | 147-82-0 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. ijcrt.org [ijcrt.org]

- 6. CAS 147-82-0: 2,4,6-Tribromoaniline | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4,6-Tribromoaniline CAS#: 147-82-0 [m.chemicalbook.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide on the Theoretical vs. Experimental Yield of 2,4,6-Tribromo-3-nitroaniline

This guide provides a comprehensive analysis of the theoretical and experimental yields in the synthesis of 2,4,6-Tribromo-3-nitroaniline, a crucial intermediate in the development of pharmaceuticals and other specialty organic compounds. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core principles of yield calculation, outlines a detailed experimental protocol, and explores the factors contributing to the inevitable discrepancies between calculated and actual product recovery.

Introduction: The Significance of Yield in Chemical Synthesis

In the realm of organic synthesis, the concept of yield is a primary metric of a reaction's efficiency and success.[1] It provides a quantitative measure of the amount of product obtained from a chemical reaction.[1] The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction where all of the limiting reactant is converted to the desired product.[1][2] In contrast, the actual or experimental yield is the amount of product physically obtained and purified in a laboratory setting.[1][2] The ratio of these two values, expressed as a percentage, is the percent yield, a critical indicator of a synthetic method's practicality and economic viability.[1]

Understanding the nuances between theoretical and experimental yields is paramount for process optimization, scaling up reactions, and ensuring the cost-effectiveness of synthesizing valuable compounds like 2,4,6-Tribromo-3-nitroaniline.

Foundational Principles: Calculating Theoretical Yield

The calculation of the theoretical yield is rooted in the stoichiometry of the balanced chemical equation. It is a predictive calculation based on the molar relationships between reactants and products.[1]

The Synthesis Reaction

The synthesis of 2,4,6-Tribromo-3-nitroaniline typically proceeds via the electrophilic bromination of 3-nitroaniline. The highly activating amino group directs the incoming bromine atoms to the ortho and para positions. With the para position occupied by the nitro group, substitution occurs at the two ortho positions and the remaining meta position relative to the nitro group.

The balanced chemical equation for this reaction is:

C₆H₆N₂O₂ + 3Br₂ → C₆H₃Br₃N₂O₂ + 3HBr (3-Nitroaniline + Bromine → 2,4,6-Tribromo-3-nitroaniline + Hydrobromic Acid)

Step-by-Step Calculation

To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed.[1]

Step 1: Determine the moles of each reactant. This is done by dividing the mass of the reactant by its molar mass.

Step 2: Identify the limiting reactant. Using the stoichiometry of the balanced equation, determine which reactant will produce the least amount of product.

Step 3: Calculate the theoretical yield in moles. The moles of the limiting reactant are used to calculate the maximum moles of product that can be formed, based on the molar ratio from the balanced equation.

Step 4: Convert the theoretical yield to grams. Multiply the moles of the product by its molar mass to obtain the theoretical yield in grams.

Data for Theoretical Yield Calculation

| Compound | Molar Mass ( g/mol ) |

| 3-Nitroaniline (C₆H₆N₂O₂) | 138.12 |

| Bromine (Br₂) | 159.81 |

| 2,4,6-Tribromo-3-nitroaniline (C₆H₃Br₃N₂O₂) | 374.81[3] |

Example Calculation: If a researcher starts with 5.0 g of 3-nitroaniline and 18.0 g of bromine:

-

Moles of 3-Nitroaniline: 5.0 g / 138.12 g/mol = 0.0362 mol

-

Moles of Bromine: 18.0 g / 159.81 g/mol = 0.1126 mol

From the balanced equation, 1 mole of 3-nitroaniline reacts with 3 moles of bromine.

-

Bromine required for all 3-nitroaniline: 0.0362 mol * 3 = 0.1086 mol

Since 0.1126 mol of bromine is available, which is more than the required 0.1086 mol, 3-nitroaniline is the limiting reactant.

-

Theoretical yield in moles of product: 0.0362 mol of 3-nitroaniline will produce 0.0362 mol of 2,4,6-Tribromo-3-nitroaniline.

-

Theoretical yield in grams: 0.0362 mol * 374.81 g/mol = 13.57 g

Experimental Protocol for the Synthesis of 2,4,6-Tribromo-3-nitroaniline

This section provides a detailed, step-by-step methodology for the synthesis of 2,4,6-Tribromo-3-nitroaniline. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Materials and Reagents

-

3-Nitroaniline

-

Glacial Acetic Acid

-

Liquid Bromine

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (conical flask, beaker, dropping funnel, Büchner funnel)

-

Ice bath

-

Stirring apparatus

Step-by-Step Methodology

-

Preparation of the Aniline Solution: In a conical flask, dissolve a pre-weighed amount of 3-nitroaniline in glacial acetic acid. Glacial acetic acid serves as a polar protic solvent that can dissolve both the aniline and the bromine, facilitating a homogeneous reaction mixture.

-

Cooling the Reaction Mixture: Place the flask in an ice bath and allow it to cool to approximately 0-5 °C. This is a critical step to control the exothermic nature of the bromination reaction and to minimize the formation of side products.

-

Preparation of the Brominating Agent: In a separate container, carefully measure the required volume of liquid bromine and dissolve it in a small amount of glacial acetic acid. Caution: Bromine is a highly corrosive and toxic substance and should be handled in a fume hood with appropriate personal protective equipment (PPE).[4][5]

-

Addition of Bromine: Using a dropping funnel, add the bromine solution dropwise to the cooled and stirred aniline solution. The slow addition is crucial to maintain temperature control and prevent a runaway reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for a designated period, followed by stirring at room temperature to ensure the reaction goes to completion.

-

Product Precipitation: Pour the reaction mixture into a beaker containing a large volume of cold water. The non-polar organic product, 2,4,6-Tribromo-3-nitroaniline, is insoluble in water and will precipitate out as a solid.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining acetic acid and inorganic byproducts.

-

Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol. This process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly. The desired product will crystallize out in a purer form, leaving impurities dissolved in the solvent.

-

Drying the Final Product: Collect the purified crystals by vacuum filtration and dry them thoroughly to remove any residual solvent. An oven at a moderate temperature or a desiccator can be used for this purpose.

Experimental Workflow Diagram```dot

Caption: Factors contributing to the difference between theoretical and actual yield.

Conclusion

The synthesis of 2,4,6-Tribromo-3-nitroaniline provides a practical illustration of the fundamental concepts of theoretical and experimental yield. While the theoretical yield offers a stoichiometric ideal, the experimental yield reflects the realities of laboratory work, including incomplete reactions, side reactions, and procedural losses. A thorough understanding of these factors is essential for chemists and researchers to optimize reaction conditions, improve efficiency, and ultimately achieve higher yields of pure product. By meticulously following established protocols and being mindful of potential sources of product loss, it is possible to bridge the gap between theoretical predictions and experimental outcomes.

References

-

Wikipedia. Yield (chemistry). [Link]

-

Chemistry LibreTexts. 12.9: Theoretical Yield and Percent Yield. [Link]

-

BCcampus Open Publishing. Yields – Introductory Chemistry – 1st Canadian Edition. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

-

Scribd. Synthesis of 2,4,6-Tribromoaniline. [Link]

-

YouTube. PREPARATION OF 2,4,6, TRIBROMO ANILINE. [Link]

-

YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE. [Link]

-

Chemistry LibreTexts. 14.1: Factors that Affect Reaction Rates. [Link]

Sources

Methodological & Application

Application Note: 2,4,6-Tribromo-3-nitroaniline as a Versatile Precursor for the Synthesis of Novel Azo Dyes

Abstract: This document provides a comprehensive technical guide on the utilization of 2,4,6-Tribromo-3-nitroaniline as a foundational precursor for the synthesis of novel azo dyes. Azo dyes represent the most significant class of synthetic colorants, with applications spanning textiles, printing, and advanced materials.[1][2] The unique substitution pattern of 2,4,6-Tribromo-3-nitroaniline, featuring multiple electron-withdrawing groups, offers a strategic advantage for creating dyes with potentially enhanced properties, such as high stability and specific chromatic characteristics. This guide details the underlying chemical principles, provides a robust step-by-step protocol for synthesis and purification, and outlines methods for structural characterization.

Introduction: The Strategic Advantage of 2,4,6-Tribromo-3-nitroaniline

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] The synthesis of these dyes is a cornerstone of industrial and research chemistry, typically involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.[1][3]

The precursor, 2,4,6-Tribromo-3-nitroaniline, is a highly functionalized aromatic amine. Its structure is notable for several key features that influence the synthesis and properties of the resulting azo dyes:

-

Weak Basicity of the Amino Group: The presence of a nitro group and three bromine atoms, all of which are strongly electron-withdrawing, significantly reduces the electron density on the amino group. This makes the amine a very weak base, necessitating strong acidic conditions for the initial diazotization step.

-

High Stability of the Diazonium Salt: While diazonium salts are notoriously unstable, the electron-withdrawing substituents on the aromatic ring can enhance the stability of the resulting diazonium cation, which is beneficial for subsequent coupling reactions.[4]

-

Modulation of Chromophoric Properties: The bromine and nitro groups act as powerful auxochromes.[4] Their presence on the diazonium component of the final dye molecule profoundly influences the electronic properties of the extended π-system, allowing for the fine-tuning of color and leading to potentially deeper shades (a bathochromic shift).[5]

-

Enhanced Fastness Properties: Halogen atoms, in particular, are known to improve the light, wash, and sublimation fastness of disperse dyes, making them more durable for applications on synthetic fibers like polyester.[3][5]

This guide provides the necessary protocols to leverage these molecular features for the development of new high-performance dyes.

The Core Synthesis Workflow

The synthesis of azo dyes from 2,4,6-Tribromo-3-nitroaniline follows a well-established, two-part reaction pathway. The entire process, from precursor to purified product, is outlined below.

Caption: Figure 1: Overall Synthesis Workflow

Detailed Experimental Protocols

Disclaimer: The following protocols are based on established methods for structurally similar halogenated nitroanilines.[5][6] Researchers should perform a thorough risk assessment and initial small-scale trials before proceeding.

Materials and Reagents

| Reagent | Grade | Supplier Example |

| 2,4,6-Tribromo-3-nitroaniline | ≥98% Purity | Varies |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Fisher Scientific |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Sigma-Aldrich |

| 2-Naphthol (Coupling Component) | ≥99% Purity | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Varies |

| Ethanol | Reagent Grade | Varies |

| Distilled or Deionized Water | N/A | In-house |

| Crushed Ice | N/A | In-house |

Protocol 1: Diazotization of 2,4,6-Tribromo-3-nitroaniline

This procedure converts the primary aromatic amine into a reactive diazonium salt. The reaction must be kept cold (0-5 °C) to prevent the decomposition of the diazonium salt and the unwanted formation of phenols.[5][7]

-

Preparation of Amine Suspension: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 10 mL of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath and allow the acid to cool to below 10 °C.

-

Addition of Amine: While stirring, slowly and portion-wise add 3.9 g (0.01 mol) of 2,4,6-Tribromo-3-nitroaniline. The temperature may rise; ensure it remains below 20 °C during the addition. Stir the resulting slurry for 15-20 minutes until a fine, uniform suspension is achieved.

-

Final Cooling: Cool the mixture to between 0 °C and 5 °C.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. Use a dropping funnel for controlled addition. Crucially, maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion. The resulting clear or slightly yellow solution contains the 2,4,6-tribromo-3-nitrobenzenediazonium salt and is ready for the coupling step.

Protocol 2: Azo Coupling with 2-Naphthol

The diazonium salt is an electrophile that will react with an electron-rich coupling component, such as 2-naphthol, in an electrophilic aromatic substitution reaction.[8] The use of a basic solution deprotonates the phenol, increasing its nucleophilicity and driving the reaction.[5]

-

Preparation of Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring. A brightly colored precipitate should form immediately.

-

pH Adjustment & Completion: Maintain the pH of the mixture in the alkaline range (pH 9-10) during the addition. After all the diazonium salt solution has been added, allow the mixture to stir in the ice bath for another 1-2 hours.

-

Isolation of Crude Product: Collect the solid azo dye by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with a large volume of cold distilled water until the filtrate is neutral (pH ~7). This removes any unreacted salts and base.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification and Characterization

Purification

The crude dye can be purified by recrystallization to remove impurities. A common solvent for this class of compounds is glacial acetic acid or ethanol.

-

Suspend the crude, dry product in a minimal amount of boiling ethanol.

-

Add solvent until the dye just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

Characterization and Expected Data

The structure and purity of the synthesized azo dye must be confirmed using standard analytical techniques.[3][9]

| Parameter | Expected Result for 1-(2,4,6-Tribromo-3-nitrophenylazo)-2-naphthol |

| Appearance | Dark Red to Brown Crystalline Solid |

| Yield | 75-90% (typical for this type of reaction) |

| Melting Point | >200 °C (expected for a high molecular weight, stable compound) |

| λmax (in Ethanol) | 480-520 nm (indicative of the extended conjugation) |

| FTIR Peaks (cm⁻¹) | ~3400 (O-H), ~1520 & ~1340 (N-O, nitro), ~1450 (N=N, azo) |

Reaction Mechanism and Key Considerations

The chemical transformation involves the formation of a diazonium ion followed by an electrophilic attack on the activated naphthol ring.

Caption: Figure 2: Azo Coupling Mechanism

Key Considerations for Success:

-

Temperature Control: This is the most critical parameter. Failure to maintain temperatures below 5 °C during diazotization will lead to premature decomposition of the diazonium salt and significantly lower yields.

-

Acid Choice: While sulfuric acid is used here, hydrochloric acid is also common.[6] Sulfuric acid is often preferred for nitroanilines as it can aid in dissolving the amine.

-

pH of Coupling: The pH must be carefully controlled. If the coupling medium for phenols is not sufficiently alkaline, the reaction will be slow or incomplete. Conversely, excessively high pH can cause the diazonium salt to convert to a non-reactive diazotate ion.

-